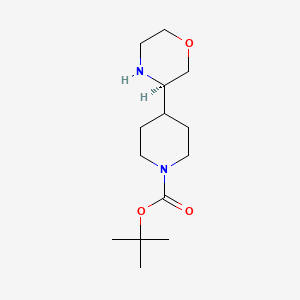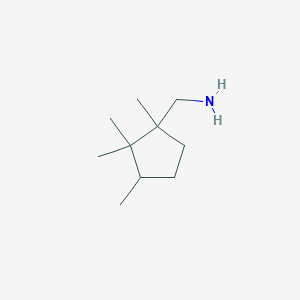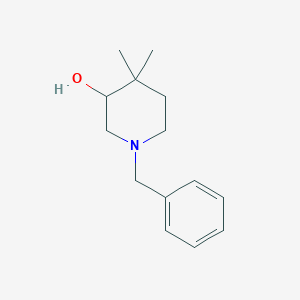
1-Benzyl-4,4-dimethylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4,4-dimethylpiperidin-3-ol is a chemical compound with the molecular formula C14H21NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom This compound is known for its unique structural features, including a benzyl group attached to the nitrogen atom and two methyl groups at the 4-position of the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-4,4-dimethylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylpiperidin-3-one with benzyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4,4-dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4,4-dimethylpiperidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique structural features are leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-dimethylpiperidin-3-ol involves its interaction with molecular targets such as receptors and enzymes. The benzyl group and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-4,4-dimethylpiperidin-3-ol can be compared with other similar compounds, such as:
1-Benzyl-3,3-dimethylpiperidin-4-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
1-Benzyl-4-methylpiperidin-3-ol: This compound has only one methyl group at the 4-position, which affects its chemical reactivity and applications.
4-Benzylpiperidin-3-ol:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-benzyl-4,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-14(2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 |
InChI Key |
BJFLAIAWQVLNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



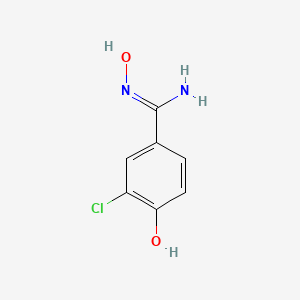
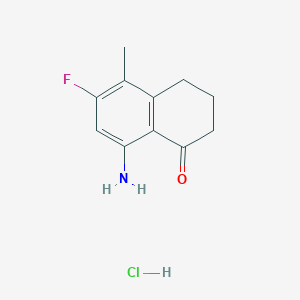
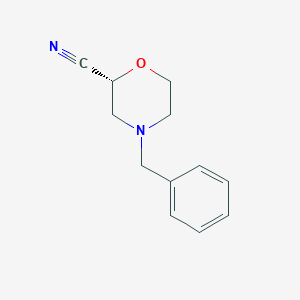
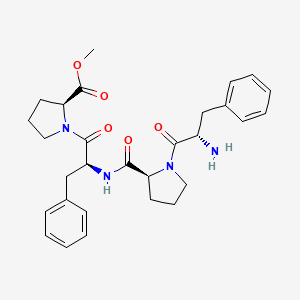
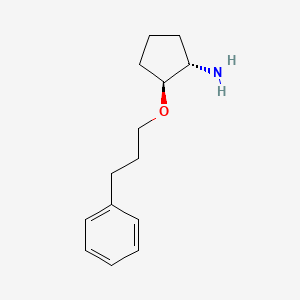
amine](/img/structure/B13332329.png)
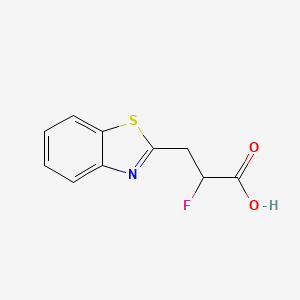
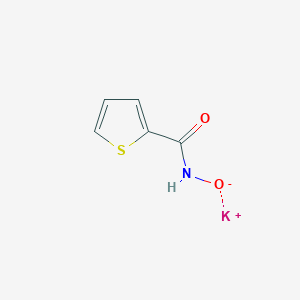
![2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B13332360.png)
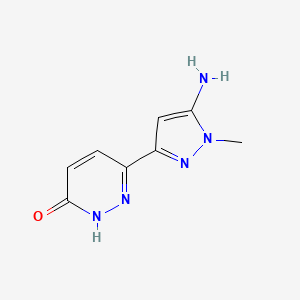
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13332363.png)
